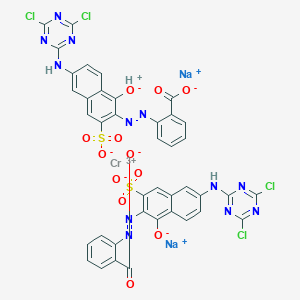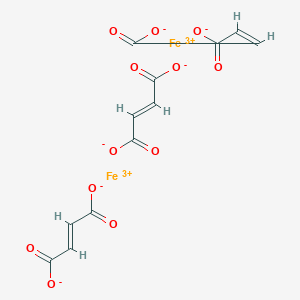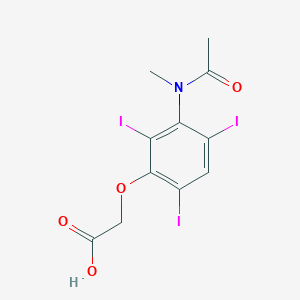
Pyrazole, 1-benzyl-5-(3-(dimethylamino)propoxy)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 1-benzyl-5-(3-(dimethylamino)propoxy)-3-methyl-, commonly known as DMABP, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of pyrazole derivatives and has shown promising results in various applications.
Wirkmechanismus
DMABP is a potent antioxidant and free radical scavenger. It works by neutralizing reactive oxygen species (ROS) and reducing oxidative stress. It also inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation and cell proliferation. DMABP has also been found to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
DMABP has been found to have several biochemical and physiological effects in animal models. It has been shown to:
1. Reduce oxidative stress and inflammation
2. Inhibit cell proliferation and induce apoptosis
3. Improve cognitive function and memory
4. Reduce blood pressure and have a vasodilatory effect
5. Protect against ischemia-reperfusion injury in the heart
Vorteile Und Einschränkungen Für Laborexperimente
DMABP has several advantages and limitations for lab experiments. Its advantages include:
1. High yield and purity of synthesis
2. Potent antioxidant and free radical scavenger
3. Inhibits cell proliferation and induces apoptosis
4. Neuroprotective effects
5. Vasodilatory effect and reduces blood pressure
Its limitations include:
1. Limited solubility in water
2. Limited stability in solution
3. Limited availability and high cost
4. Limited research on its toxicity and safety
Zukünftige Richtungen
There are several future directions for DMABP research. Some of them are:
1. Development of DMABP derivatives with improved solubility and stability
2. Investigation of the mechanism of action of DMABP in different cell types and tissues
3. Evaluation of the toxicity and safety of DMABP in animal models
4. Clinical trials to evaluate the efficacy of DMABP in cancer, neurodegenerative, and cardiovascular diseases
5. Investigation of the potential of DMABP as a drug delivery system for targeted therapy.
Conclusion:
DMABP is a promising compound with potential applications in various scientific research areas. Its potent antioxidant and free radical scavenger properties make it a valuable tool for investigating oxidative stress-related diseases. Its neuroprotective and cardiovascular effects also make it a potential candidate for drug development. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Synthesemethoden
DMABP is synthesized by reacting 1-benzyl-3-methyl-1H-pyrazol-5-amine with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is purified by column chromatography to obtain DMABP in high yield and purity.
Wissenschaftliche Forschungsanwendungen
DMABP has been extensively studied for its potential applications in various scientific research areas. It has shown promising results in the following fields:
1. Cancer Research: DMABP has been found to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis and inhibiting cell proliferation.
2. Neuroprotection: DMABP has been shown to protect neurons from oxidative stress and inflammation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
3. Cardiovascular Research: DMABP has been found to have a vasodilatory effect and reduce blood pressure in animal models. It has also been shown to protect against ischemia-reperfusion injury in the heart.
Eigenschaften
CAS-Nummer |
15090-13-8 |
|---|---|
Produktname |
Pyrazole, 1-benzyl-5-(3-(dimethylamino)propoxy)-3-methyl- |
Molekularformel |
C16H23N3O |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
3-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C16H23N3O/c1-14-12-16(20-11-7-10-18(2)3)19(17-14)13-15-8-5-4-6-9-15/h4-6,8-9,12H,7,10-11,13H2,1-3H3 |
InChI-Schlüssel |
SUIGSTVLZGUYBQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCN(C)C)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1=NN(C(=C1)OCCCN(C)C)CC2=CC=CC=C2 |
Andere CAS-Nummern |
15090-13-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



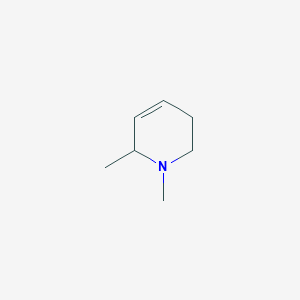
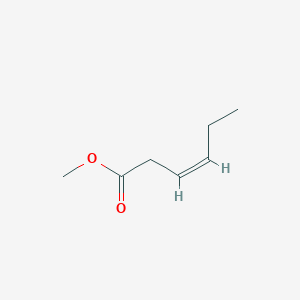
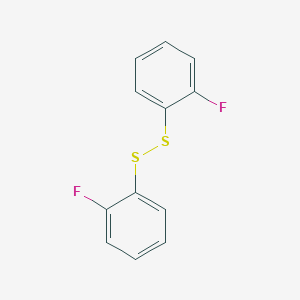
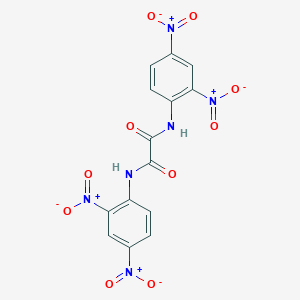
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)


